4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast

Vue d'ensemble

Description

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast is a derivative of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or replacing functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used in substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Applications De Recherche Scientifique

Scientific Research Applications

Chemistry and Organic Synthesis

- The compound serves as a model in studies involving selective difluoromethylation and monofluoromethylation reactions, contributing to the development of new synthetic methodologies in organic chemistry.

- It is utilized in the synthesis of various pharmaceutical compounds, acting as an intermediate that enhances the efficiency of chemical reactions .

Biological Research

- This compound is studied for its effects on cellular signaling pathways, particularly those involving PDE4 inhibition. By inhibiting PDE4, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a critical role in modulating inflammatory responses .

- The compound has shown promise in preclinical studies for treating inflammatory diseases such as asthma and COPD, highlighting its potential as a therapeutic agent.

Pharmaceutical Development

- In the pharmaceutical industry, this compound is being investigated for its ability to enhance drug efficacy and reduce side effects associated with other PDE4 inhibitors. Its unique chemical structure allows for improved selectivity and potency compared to existing treatments .

Case Studies and Research Findings

Several case studies illustrate the efficacy of this compound:

- Preclinical Trials: Animal studies have demonstrated significant reductions in airway inflammation and hyper-responsiveness when treated with this compound compared to controls. These findings suggest potential clinical benefits for patients with asthma or COPD.

- Cellular Studies: In vitro experiments have shown that this compound effectively inhibits the production of inflammatory mediators in cultured human bronchial epithelial cells, supporting its role as an anti-inflammatory agent .

Mécanisme D'action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast involves the inhibition of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases intracellular levels of cAMP, leading to reduced inflammation and relaxation of bronchial smooth muscles . The molecular targets include PDE4 isoforms, and the pathways involved are related to cAMP signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Roflumilast: The parent compound, also a PDE4 inhibitor, used in the treatment of COPD.

Cilomilast: Another PDE4 inhibitor with similar therapeutic applications.

Difluoromethoxy Compounds: Compounds such as desflurane, enflurane, and isoflurane, which contain the difluoromethoxy group and are used as anesthetics.

Uniqueness

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast is unique due to its specific combination of cyclopropylmethoxy and difluoromethoxy groups, which enhance its selectivity and potency as a PDE4 inhibitor. This makes it a promising candidate for further research and development in the treatment of inflammatory diseases .

Activité Biologique

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor primarily investigated for its therapeutic potential in treating chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. This article explores its biological activity, mechanisms of action, pharmacodynamics, and relevant research findings, including case studies and data tables.

Roflumilast exerts its biological effects primarily through the inhibition of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By preventing cAMP degradation, roflumilast enhances intracellular cAMP levels, leading to various anti-inflammatory effects:

- Inhibition of Inflammatory Mediators : Roflumilast reduces the release of pro-inflammatory cytokines and chemokines from immune cells such as neutrophils and macrophages .

- Cellular Effects : It affects various cell types involved in inflammation, including T-cells and endothelial cells, thereby modulating immune responses .

Pharmacodynamics and Pharmacokinetics

Roflumilast has demonstrated high selectivity for PDE4 subtypes A-D with subnanomolar potency. Its pharmacokinetics reveal a long half-life allowing for once-daily dosing. The active metabolite, roflumilast N-oxide, exhibits similar potency as a PDE4 inhibitor .

Table 1: Pharmacokinetic Profile of Roflumilast

| Parameter | Value |

|---|---|

| Half-life | ~17 hours |

| Bioavailability | ~80% |

| Peak Plasma Concentration | 1-2 hours post-dose |

| Metabolism | Hepatic (CYP450 enzymes) |

Biological Activity in Preclinical Studies

Numerous studies have demonstrated the efficacy of roflumilast in preclinical models of COPD:

- Inflammation Reduction : In murine models exposed to cigarette smoke, roflumilast significantly decreased the accumulation of neutrophils and macrophages in bronchoalveolar lavage fluid .

- Emphysema Prevention : Roflumilast prevented the development of experimental emphysema in cigarette smoke-exposed mice, indicating its potential to modify disease progression .

Clinical Studies

Clinical trials have confirmed the therapeutic benefits of roflumilast in patients with moderate to severe COPD:

- Efficacy : In a large-scale study, roflumilast reduced the frequency of exacerbations and improved lung function compared to placebo .

- Safety Profile : It was generally well-tolerated, with a lower incidence of adverse effects compared to earlier PDE4 inhibitors like cilomilast .

Table 2: Summary of Clinical Trial Findings

| Study Type | Outcome Measures | Results |

|---|---|---|

| Phase III Trial | Exacerbation rate | Reduced by 18% |

| Phase II Trial | FEV1 improvement | Mean increase of 60 mL |

| Safety Study | Adverse events | Comparable to placebo |

Case Studies

Several case studies have highlighted the real-world effectiveness of roflumilast:

- Case Study A : A 65-year-old male with severe COPD showed significant improvement in FEV1 after 12 weeks on roflumilast, with a notable reduction in exacerbations.

- Case Study B : A cohort study involving patients with COPD indicated that those treated with roflumilast had improved quality of life scores compared to those on standard therapy alone.

Propriétés

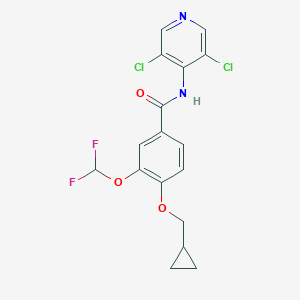

IUPAC Name |

4-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(25-8-9-1-2-9)14(5-10)26-17(20)21/h3-7,9,17H,1-2,8H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNCCFGMEHFNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460726 | |

| Record name | KS-1190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162401-43-6 | |

| Record name | KS-1190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it important to synthesize and characterize impurities found during Roflumilast production?

A1: Identifying and synthesizing impurities that arise during Roflumilast production is crucial for several reasons [, ]:

- Quality Control: The presence of impurities can impact the safety and efficacy of the final drug product. By understanding the impurities, researchers can develop sensitive analytical methods to monitor and control their levels during manufacturing [].

- Regulatory Compliance: Regulatory bodies like the FDA require strict control over impurities in pharmaceuticals. Synthesizing and characterizing these impurities allows manufacturers to demonstrate compliance with these regulations [].

- Understanding Side Reactions: The presence of specific impurities can provide insights into the reaction mechanisms involved in Roflumilast synthesis. This knowledge can help optimize the manufacturing process to minimize impurity formation [].

Q2: How does having access to synthesized impurities benefit the development of analytical methods for Roflumilast?

A2: Having access to pure, synthesized impurities is essential for developing robust analytical methods []. These methods might include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.